2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that incorporates both pyrimidine and thiazole moieties, which are frequently found in various pharmacologically active compounds. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is classified under the category of thiazole derivatives and is recognized for its structural complexity and biological relevance. It has been documented in chemical databases such as PubChem, where it is identified by the CAS number 1178019-16-3 and has a molecular formula of C8H5N3OS . The compound's structure allows it to participate in various chemical reactions, making it a valuable target for synthetic organic chemistry.
The synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde typically involves several steps:
The molecular structure of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde features a pyrimidine ring fused with a thiazole ring, with an aldehyde group attached to the thiazole. The canonical SMILES representation is C1=CN=C(N=C1)C2=NC(=CS2)C=O
, indicating the arrangement of atoms within the molecule .
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions:
The mechanism of action for compounds like 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde often involves interactions with biological targets such as enzymes or receptors. For instance, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5